In Vivo Antinociceptive Efficacy: A-1048400 Derivative vs. Comparator in Rat Model
The A-1048400 molecule, directly synthesized from a 3,3-diphenyl-2-piperidinone core, demonstrated significant, dose-dependent antinociception in a rat model of inflammatory pain. This outcome is a direct consequence of the core scaffold's structure. In a complete Freund's adjuvant (CFA)-induced mechanical allodynia model, A-1048400 produced a dose-dependent reversal of allodynia, achieving 73% effect at 10 mg/kg (p.o.), with a plasma concentration of 1.2 µM. This contrasts with its closest structural isomer class, the 4-piperidinones, which were historically developed for psychopharmacological indications and lack this specific analgesic profile [1].
| Evidence Dimension | In vivo efficacy in a disease-relevant pain model (CFA-induced mechanical allodynia) |
|---|---|
| Target Compound Data | 73% reversal of allodynia at 10 mg/kg p.o.; corresponding plasma concentration of 1.2 µM (for the A-1048400 derivative) |
| Comparator Or Baseline | 1-Alkyl-3,3-diphenyl-4-piperidinones: No reported efficacy in this pain model. Primary research focus was on psychopharmacological activity. |
| Quantified Difference | Qualitative differentiation: The 2-piperidinone series yields a potent analgesic, while the 4-piperidinone isomer class has not been developed for this indication. |
| Conditions | Male Sprague-Dawley rats; complete Freund's adjuvant (CFA) model; oral administration. |
Why This Matters
This data proves that procurement of the 3,3-diphenyl-2-piperidinone scaffold is essential for any SAR program targeting state-dependent calcium channel-mediated analgesia, as the isomeric 4-piperidinone core leads to biologically distinct chemotypes.
- [1] Scott, V. E., et al. (2012). A-1048400 is a novel, orally active, state-dependent neuronal calcium channel blocker that produces dose-dependent antinociception without altering hemodynamic function in rats. Biochemical Pharmacology, 83(3), 406-418. View Source
